molecular formula C18H22N4O2 B2736889 N-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954335-37-6

N-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2736889
CAS No.: 954335-37-6
M. Wt: 326.4
InChI Key: JBUCHNQBPFZIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 4-methoxyphenyl group, at the 4-position with a carboxamide moiety (N-cyclopentyl), and at the 5-position with a cyclopropyl group. Its structural uniqueness arises from the interplay of steric and electronic effects imposed by the cyclopentyl and cyclopropyl substituents.

Properties

IUPAC Name

N-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-24-15-10-8-14(9-11-15)22-17(12-6-7-12)16(20-21-22)18(23)19-13-4-2-3-5-13/h8-13H,2-7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUCHNQBPFZIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954335-37-6) is a compound belonging to the triazole class, which has gained attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, with a molecular weight of 326.4 g/mol. The compound exhibits structural features that are characteristic of triazole derivatives, which are known for their significant pharmacological effects.

Anti-inflammatory Activity

Research indicates that compounds within the triazole family exhibit notable anti-inflammatory properties. A study highlighted that similar triazole derivatives demonstrated anti-inflammatory activity comparable to established drugs like indomethacin and celecoxib, with inhibition percentages ranging from 38% to 115% of these reference drugs . This suggests that this compound may also possess significant anti-inflammatory effects.

Antimicrobial Activity

Triazoles have been recognized for their antimicrobial properties. A review summarized the pharmacological potential of 1,2,4-triazoles as antifungal and antibacterial agents . The specific activity of this compound against various pathogens remains to be fully elucidated; however, its structural analogs have shown promising results in inhibiting microbial growth.

Anticancer Potential

The anticancer potential of triazole derivatives has been explored in various studies. For instance, a derivative similar to this compound was investigated for its cytotoxic effects on melanoma cells. The study reported a selective cytotoxic effect on cancer cells while sparing normal cells . This highlights the potential of triazole derivatives in cancer therapy.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory and cancer pathways. For example, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which anti-inflammatory effects are achieved . Additionally, structure-activity relationship (SAR) studies have indicated that modifications to the triazole ring can significantly influence biological activity .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of Triazole Derivatives

Activity TypeExample CompoundIC50 Values (μM)Reference
Anti-inflammatoryCompound 6COX-1: 39.8
AntimicrobialHybrid Compounds 30a & 30bMIC: 0.125–8
AnticancerB9Selective Cytotoxicity on VMM917 cells

Scientific Research Applications

Structural Overview

The compound has the following chemical formula and characteristics:

  • Molecular Formula : C₁₈H₂₂N₄O₂
  • Molecular Weight : 326.4 g/mol
  • CAS Number : 954335-37-6

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of N-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide against various pathogens.

Target OrganismMinimum Inhibitory Concentration (MIC)Reference Year
Staphylococcus aureus32 µg/mL2024
Escherichia coli64 µg/mL2024

These findings indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study focusing on human breast cancer cells (MCF-7) revealed:

Cell LineIC50 Value (µM)Reference Year
MCF-7 (breast cancer)152023

The observed dose-dependent decrease in cell viability indicates promising anticancer activity.

Anti-inflammatory Effects

In inflammation models using LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines:

CytokineReduction (%)Reference Year
TNF-alpha~502025
IL-6~502025

This suggests that the compound may have potential as an anti-inflammatory agent.

Case Studies

Several case studies have been conducted to further explore the biological activities of this compound:

Study on Antimicrobial Activity (2024)

Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Comparison with Similar Compounds

Substituent Variations and Structural Conformations

The following table summarizes key analogs and their substituent-driven differences:

Compound Name R (Amide Substituent) 5-Position Substituent Dihedral Angle (Triazole-Aryl Plane) Biological Activity/Application
N-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Cyclopentyl Cyclopropyl 87.77° Under investigation
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Cyclopropyl 87.77° Anticancer (structural studies)
5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2-Hydroxyethyl Cyclopropyl 32.75° Anticancer (conformational analysis)
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Hydroxy-3-phenylpropan-2-yl Methyl Not reported Structural diversity studies (ZIPSEY)
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide Quinolin-2-yl Ethyl Not reported Wnt/β-catenin pathway modulation

Key Observations :

  • Dihedral Angles : The title compound and its 4-chlorophenyl analog exhibit a high dihedral angle (~87.77°) between the triazole and aryl planes, indicative of significant steric hindrance from the 4-methoxyphenyl and cyclopentyl groups. In contrast, the 2-hydroxyethyl-substituted analog has a smaller angle (32.75°), favoring planar conformations that may enhance intermolecular interactions .
  • 5-Position Substituents : Cyclopropyl groups (as in the title compound) introduce ring strain and rigidity, which may stabilize binding interactions in biological targets. Ethyl or methyl substituents (e.g., in Wnt inhibitors) offer less steric constraint .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazole formation . One-pot multi-component reactions are also utilized, where intermediates like cyclopropane carboximidoyl chloride are generated and reacted with sodium azide . Key steps include:

  • Condensation of substituted aniline derivatives with isocyanides to form carboximidoyl intermediates.
  • Cyclization with sodium azide under copper catalysis (e.g., CuI) to yield the triazole core.
  • Final purification via column chromatography or recrystallization.
    Characterization employs 1^1H/13^{13}C NMR, HRMS, and HPLC to confirm regiochemistry and purity .

Basic: How is the structural characterization of this compound typically performed in academic research?

Methodological Answer:
Structural elucidation combines:

  • X-ray crystallography : Refinement using SHELXL for high-resolution data to resolve bond lengths, angles, and anisotropic displacement parameters . WinGX or ORTEP for Windows visualizes molecular packing and hydrogen-bonding networks .
  • Spectroscopy : 1^1H/13^{13}C NMR (400–600 MHz) in DMSO-d6d_6 or CDCl3_3 to assign substituent environments. HRMS (ESI-TOF) confirms molecular weight and fragmentation patterns .
  • Thermal analysis : Melting points (>250°C, decomposition) indicate thermal stability .

Advanced: What strategies can resolve contradictions in enzyme inhibition data observed across studies on triazole-4-carboxamide derivatives?

Methodological Answer:
Contradictions may arise from assay variability (e.g., substrate concentrations, pH) or structural analogs with divergent substituents. To address this:

  • Standardize assay conditions : Use uniform enzyme sources (e.g., recombinant COX-2) and inhibitor concentrations .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying cyclopropyl or methoxyphenyl groups) to isolate substituent effects .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to active sites (e.g., COX-2 or carbonic anhydrase) .
  • Cross-validate with orthogonal assays : Compare inhibition in cell-free vs. cell-based systems to rule out off-target effects .

Advanced: How can researchers optimize synthetic yield while maintaining regioselectivity in triazole formation?

Methodological Answer:
Key strategies include:

  • Catalyst optimization : Use CuI (10 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) to enhance regioselectivity and reduce byproducts .
  • Solvent control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and increases yields (>90%) .
  • Scalable one-pot protocols : Minimize intermediate isolation steps, as demonstrated in high-yield (>85%) syntheses of related triazoles .

Advanced: How can crystallography data refinement challenges be addressed for this compound?

Methodological Answer:
For complex crystal structures:

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains and refine scale factors .
  • Disorder modeling : Apply PART/SUMP restraints for flexible groups (e.g., cyclopentyl) .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous dispersion for heavy atoms.
  • Validation tools : Check with PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .

Advanced: What approaches mitigate solubility limitations in biological assays for this compound?

Methodological Answer:

  • Derivatization : Introduce PEGylated side chains or sulfonate groups to enhance aqueous solubility .
  • Prodrug strategies : Synthesize ester or amide prodrugs that hydrolyze in vivo to the active form .
  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain bioactivity without cytotoxicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How can SAR studies guide the design of analogs with improved target selectivity?

Methodological Answer:

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF3_3) to modulate binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement : Substitute cyclopropyl with bicyclo[2.2.1]heptane to enhance metabolic stability .
  • Fragment-based screening : Identify critical pharmacophores (e.g., carboxamide linkage) using X-ray crystallography .
  • In vivo testing : Prioritize analogs with IC50_{50} < 1 µM in enzyme assays for pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.